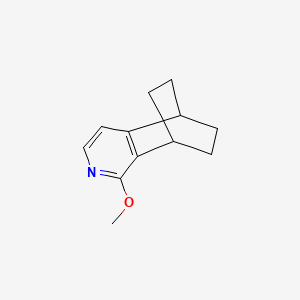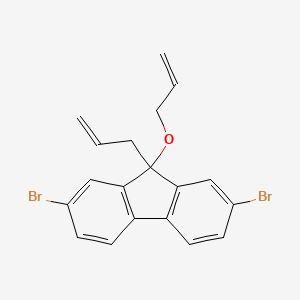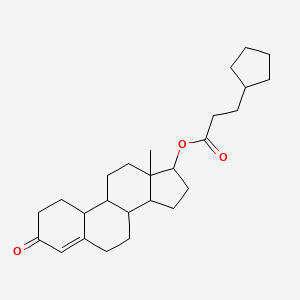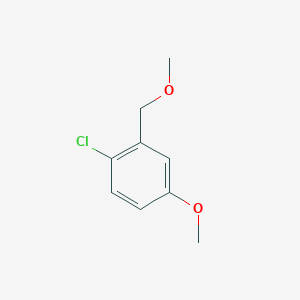![molecular formula C18H28F3N3O6S B13887897 3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-trimethylammonium-A 85380 Triflate is a chemical compound with the molecular formula C17H28N3O3•CF3SO3 and a molecular weight of 471.49 . It is an intermediate of 2-[18F]F-A85380, which is the first subtype selective PET-radiotracer used to visualize the distribution of α4β2 nicotinic acetylcholine receptors in the human brain in vivo .
Preparation Methods
The preparation of N-Boc-2-trimethylammonium-A 85380 Triflate involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the appropriate precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining purity and yield.
Chemical Reactions Analysis
N-Boc-2-trimethylammonium-A 85380 Triflate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Boc-2-trimethylammonium-A 85380 Triflate has several scientific research applications. It is primarily used as an intermediate in the synthesis of 2-[18F]F-A85380, a PET-radiotracer that visualizes the distribution of α4β2 nicotinic acetylcholine receptors in the human brain . This makes it valuable in neuroscience research, particularly in studying brain function and disorders related to nicotinic acetylcholine receptors. Additionally, the compound may have applications in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of N-Boc-2-trimethylammonium-A 85380 Triflate involves its role as an intermediate in the synthesis of 2-[18F]F-A85380. The PET-radiotracer 2-[18F]F-A85380 binds selectively to α4β2 nicotinic acetylcholine receptors in the brain, allowing for the visualization of their distribution using PET imaging . This binding is crucial for studying the function and pathology of these receptors in various neurological conditions.
Comparison with Similar Compounds
N-Boc-2-trimethylammonium-A 85380 Triflate is unique due to its role as an intermediate in the synthesis of 2-[18F]F-A85380, a subtype selective PET-radiotracer. Similar compounds include other intermediates used in the synthesis of PET-radiotracers targeting different receptors or biological pathways . The uniqueness of N-Boc-2-trimethylammonium-A 85380 Triflate lies in its specificity for α4β2 nicotinic acetylcholine receptors, which distinguishes it from other compounds used in PET imaging .
Properties
Molecular Formula |
C18H28F3N3O6S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
trifluoromethanesulfonate;trimethyl-[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium |
InChI |
InChI=1S/C17H28N3O3.CHF3O3S/c1-17(2,3)23-16(21)19-11-9-13(19)12-22-14-8-7-10-18-15(14)20(4,5)6;2-1(3,4)8(5,6)7/h7-8,10,13H,9,11-12H2,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
WOABWMYPDQNVPC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


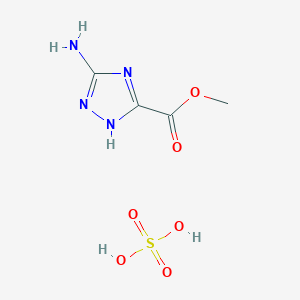
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
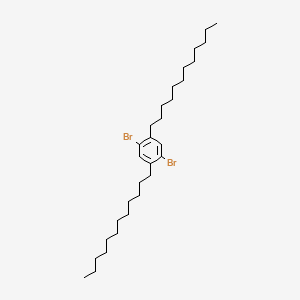
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
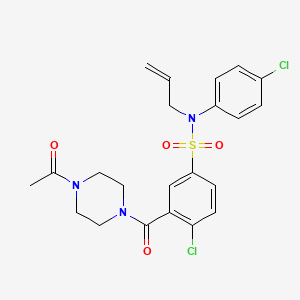
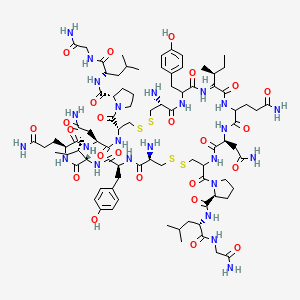
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)

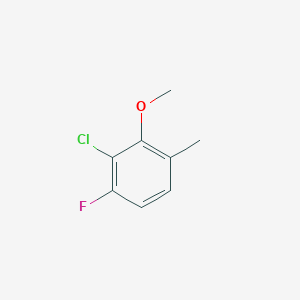
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
